molecular formula C7H13NO3 B13184801 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid

Cat. No.: B13184801
M. Wt: 159.18 g/mol
InChI Key: ZAQJGCYQZXTWCX-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid is an organic compound with a unique cyclobutyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid typically involves the reaction of cyclobutyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclobutyl carboxylic acid as a starting material, which is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride
  • 2-[1-(Aminomethyl)cyclobutyl]acetonitrile hydrochloride
  • 2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetaldehyde

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid is unique due to its combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetic acid

InChI

InChI=1S/C7H13NO3/c8-4-7(2-1-3-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)

InChI Key

ZAQJGCYQZXTWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(C(=O)O)O

Origin of Product

United States

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